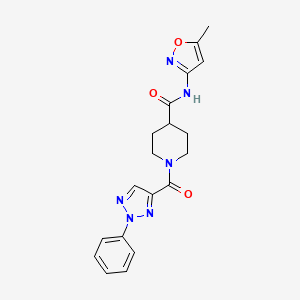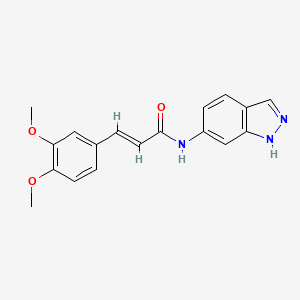![molecular formula C17H18N2O5S B6587571 3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 1219914-79-0](/img/structure/B6587571.png)
3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one, or commonly referred to as CPPC, is a chemical compound used in a variety of scientific research applications. CPPC is a cyclic sulfonamide with an aromatic ring system, and is synthesized from 4-aminopiperidine-1-carbonyl chloride, which is reacted with cyclopropanesulfonyl chloride in the presence of a base. CPPC is a useful compound due to its unique properties, such as its chemical stability, solubility, and lack of toxicity, which make it an ideal candidate for a variety of scientific research applications.
Applications De Recherche Scientifique
CPPC has a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as 1-benzyl-3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one, which has been used in the research of antifungal agents. CPPC has also been used in the synthesis of other compounds, such as 5-(4-chlorophenyl)-3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one, which has been used in the research of anti-inflammatory agents. Additionally, CPPC has been used in the research of inhibitors of enzymes, such as the enzyme acetylcholinesterase.
Mécanisme D'action
- In the context of Alzheimer’s disease (AD), AChE inhibition is crucial. AD is a progressive neurodegenerative disorder, and the decrease in acetylcholine levels in the brain is considered a significant cause of cognitive decline .
- Impact on Bioavailability : Formulating the compound with a matrix polymer (low hygroscopicity, high softening temperature) can enhance bioavailability .
- Environmental Factors : Stability and efficacy may be influenced by temperature, humidity, and pH. The solid dispersion formulation with copovidone helps maintain stability and bioavailability .
Target of Action
Pharmacokinetics
Action Environment
Avantages Et Limitations Des Expériences En Laboratoire
CPPC has a number of advantages and limitations for lab experiments. One advantage of CPPC is its chemical stability, which makes it an ideal candidate for a variety of scientific research applications. Additionally, CPPC is highly soluble in a variety of solvents, making it easy to use in lab experiments. Furthermore, CPPC is non-toxic, making it safe to use in lab experiments. However, CPPC is also highly reactive, which can make it difficult to handle in lab experiments. Additionally, CPPC can be expensive to purchase, making it difficult to obtain in some cases.
Orientations Futures
The future directions for CPPC are numerous. CPPC can be used in the synthesis of novel compounds, such as antifungal agents, anti-inflammatory agents, and inhibitors of enzymes. Additionally, CPPC can be used in the research of new drugs and treatments for a variety of diseases and conditions. CPPC can also be used in the development of new materials, such as polymers and composites, for a variety of applications. Furthermore, CPPC can be used in the research of new catalysts and catalytic processes, which could lead to the development of more efficient and cost-effective catalytic processes. Finally, CPPC can be used in the research of new methods of synthesis, which could lead to the development of more efficient and cost-effective methods of synthesis.
Méthodes De Synthèse
CPPC is synthesized from 4-aminopiperidine-1-carbonyl chloride, which is reacted with cyclopropanesulfonyl chloride in the presence of a base. This reaction produces a cyclic sulfonamide with an aromatic ring system. The reaction is typically carried out in a two-step process, with the first step involving the reaction of the 4-aminopiperidine-1-carbonyl chloride and the cyclopropanesulfonyl chloride in a base such as sodium hydroxide or potassium hydroxide. The second step involves the addition of the cyclopropanesulfonyl chloride to the reaction mixture, which results in the formation of CPPC.
Propriétés
IUPAC Name |
3-(4-cyclopropylsulfonylpiperazine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-16(14-11-12-3-1-2-4-15(12)24-17(14)21)18-7-9-19(10-8-18)25(22,23)13-5-6-13/h1-4,11,13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBUZLNRXRMZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate](/img/structure/B6587496.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587503.png)
![11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6587505.png)
![1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B6587509.png)
![2-(benzylsulfanyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6587513.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587525.png)

![1-[2-(2-chloro-6-fluorophenyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6587559.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea](/img/structure/B6587564.png)

![5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6587566.png)
![3-{2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6587578.png)
![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6587586.png)
